Ethyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-6-carboxylate
Overview
Description
Ethyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolo[2,1-F][1,2,4]triazine family. This compound is known for its unique structure, which includes a fused pyrrole and triazine ring system. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing ethyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-6-carboxylate involves the reaction of 4-aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile with ethanol in the presence of concentrated sulfuric acid. The reaction is typically carried out at elevated temperatures (around 80°C) and requires overnight stirring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolo[2,1-F][1,2,4]triazine derivatives.
Scientific Research Applications
Ethyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-F][1,2,4]triazine: The parent compound of ethyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-6-carboxylate.
Remdesivir: An antiviral drug containing the pyrrolo[2,1-F][1,2,4]triazine moiety.
Brivanib Alaninate: An antitumorigenic drug with a similar structural motif.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic and medicinal chemistry research.
Properties
IUPAC Name |
ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-2-15-9(14)6-3-7-8(10)11-5-12-13(7)4-6/h3-5H,2H2,1H3,(H2,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUWCTNNESDMHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=C1)C(=NC=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735498 | |
Record name | Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939808-08-9 | |
Record name | Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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